molecular formula C13H16O5 B8462561 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate

Cat. No.: B8462561
M. Wt: 252.26 g/mol
InChI Key: LKBDLZVBBGMIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 3-tert-butyloxycarbonyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-tert-butyloxycarbonyl-4-oxobenzoate.

    Reduction: Formation of 3-tert-butyloxycarbonyl-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a carbocation, which is then eliminated to form the free hydroxyl group. This deprotection step is crucial in the synthesis of various compounds where the hydroxyl group needs to be unmasked at a specific stage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
  • 3-tert-Butyl-4-hydroxyanisole
  • Methyl 4-hydroxybenzoate

Uniqueness

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective deprotection is required.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 4-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(16)9-7-8(11(15)17-4)5-6-10(9)14/h5-7,14H,1-4H3

InChI Key

LKBDLZVBBGMIFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

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